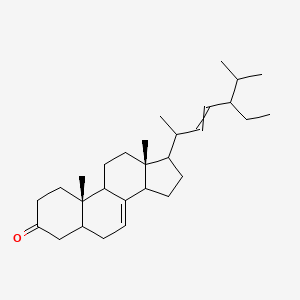
3,4-Dihydroxyphenyl 2-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a 2-oxo monocarboxylic acid anion resulting from the removal of a proton from the carboxylic acid group of 3,4-dihydroxyphenylpyruvic acid . This compound has significant biological and chemical importance due to its role in various metabolic pathways and potential therapeutic applications.
Métodos De Preparación
The synthesis of 3,4-dihydroxyphenyl 2-oxopropanoate can be achieved through several methods. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups using hydrobromic acid followed by treatment with aqueous ammonia to produce this compound .
Análisis De Reacciones Químicas
3,4-Dihydroxyphenyl 2-oxopropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Aplicaciones Científicas De Investigación
3,4-Dihydroxyphenyl 2-oxopropanoate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds. In biology, it plays a role in metabolic pathways and is studied for its potential therapeutic effects. In medicine, it has been investigated as a potential inhibitor of phosphoenolpyruvate carboxykinase-2 (PCK2), an enzyme involved in gluconeogenesis and cancer metabolism . Additionally, it is used in the development of hydrogels for biomedical applications due to its biocompatibility and antioxidant properties .
Mecanismo De Acción
The mechanism of action of 3,4-dihydroxyphenyl 2-oxopropanoate involves its interaction with specific molecular targets and pathways. As a PCK2 inhibitor, it binds to the active site of the enzyme, reducing its activity and thereby affecting gluconeogenesis. This inhibition can lead to decreased growth of cancer cells, making it a potential therapeutic agent for cancer treatment . The compound’s antioxidant properties also contribute to its protective effects against oxidative stress .
Comparación Con Compuestos Similares
3,4-Dihydroxyphenyl 2-oxopropanoate can be compared with other similar compounds such as 3,4-dihydroxyphenylacetic acid and 3,4-dihydroxyphenylalanine (DOPA). While all these compounds contain the 3,4-dihydroxyphenyl group, they differ in their functional groups and biological activities. For instance, 3,4-dihydroxyphenylacetic acid is primarily involved in the metabolism of dopamine, whereas DOPA is a precursor to dopamine and is used in the treatment of Parkinson’s disease . The unique structure of this compound allows it to specifically inhibit PCK2, highlighting its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C9H8O5 |
|---|---|
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
(3,4-dihydroxyphenyl) 2-oxopropanoate |
InChI |
InChI=1S/C9H8O5/c1-5(10)9(13)14-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3 |
Clave InChI |
CQXBPBRJIMUCNL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=O)OC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6H-1-benzothiophene-3-carbonitrile](/img/structure/B12433496.png)
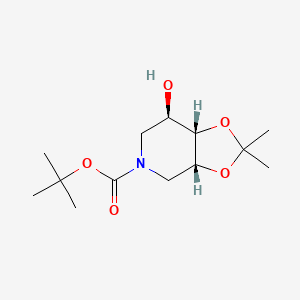
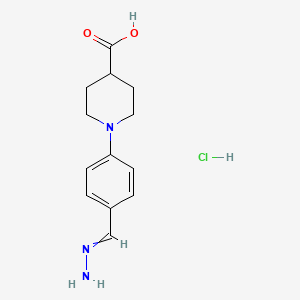
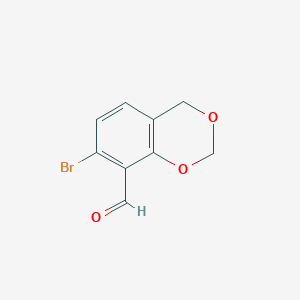
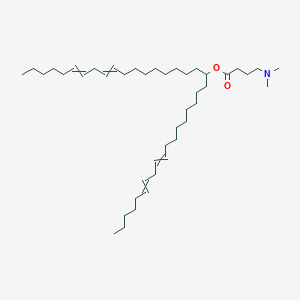
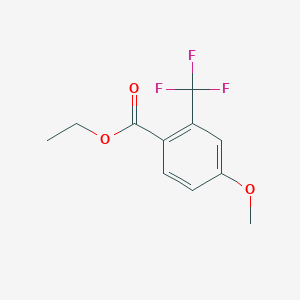

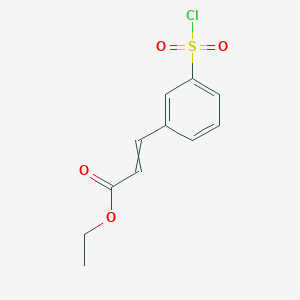
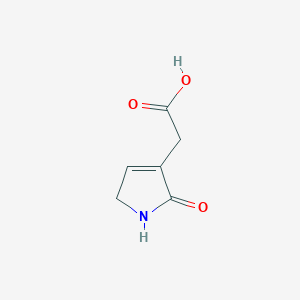

![1-{3-cyclopentyl-7-oxo-6H-[1,2]oxazolo[4,5-d]pyrimidin-5-yl}ethyl methanesulfonate](/img/structure/B12433576.png)
![6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B12433578.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12433581.png)
